Cas no 1011405-05-2 (potassium 4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-ylsulfanide)

potassium 4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-ylsulfanide Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Thiadiazolidine-2,5-dithione, 3-(3-chloro-4-methylphenyl)-, potassium salt (1:1)
- potassium 4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-ylsulfanide
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- Inchi: 1S/C9H7ClN2S3.K.H/c1-5-2-3-6(4-7(5)10)12-9(14)15-8(13)11-12;;/h2-4H,1H3,(H,11,13);;
- InChI Key: QGVJXAJYAFBCLW-UHFFFAOYSA-N
- SMILES: S=C1SC(=S)NN1C1C=CC(C)=C(Cl)C=1.[KH]
potassium 4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-ylsulfanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974555-5g |
Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 95% | 5g |
¥9639.0 | 2023-02-27 | |
Enamine | EN300-18786-1.0g |
potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 1.0g |
$671.0 | 2023-02-08 | ||
Enamine | EN300-18786-0.1g |
potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 0.1g |
$232.0 | 2023-02-08 | ||
Enamine | EN300-18786-0.5g |
potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 0.5g |
$524.0 | 2023-02-08 | ||
Enamine | EN300-18786-2.5g |
potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 2.5g |
$1315.0 | 2023-02-08 | ||
Enamine | EN300-06508-0.5g |
potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 90% | 0.5g |
$524.0 | 2023-09-18 | |
Enamine | EN300-06508-0.1g |
potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 90% | 0.1g |
$232.0 | 2023-09-18 | |
Ambeed | A1009379-5g |
Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 95% | 5g |
$1405.0 | 2023-09-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974555-1g |
Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 95% | 1g |
¥3325.0 | 2023-02-27 | |
Enamine | EN300-18786-0.05g |
potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide |
1011405-05-2 | 0.05g |
$155.0 | 2023-02-08 |
potassium 4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-ylsulfanide Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on potassium 4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-ylsulfanide
Potassium 4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-ylsulfanide: A Comprehensive Overview
The compound with CAS No. 1011405-05-2, known as potassium 4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-ylsulfanide, is a complex organic sulfur-containing compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiadiazoles, which are five-membered heterocycles containing sulfur and nitrogen atoms. Thiadiazoles are widely studied due to their versatile reactivity and ability to form stable structures under different conditions.
The structure of this compound is characterized by a thiadiazole ring system with specific substituents that influence its chemical properties and reactivity. The presence of a 3-chloro and 4-methylphenyl group on the aromatic ring suggests that these substituents may play a role in modulating the electronic properties of the molecule. Additionally, the sulfanylidene group within the thiadiazole ring contributes to the compound's ability to engage in various chemical transformations.
Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery and development. For instance, research has shown that certain thiadiazole-containing compounds exhibit potent anti-inflammatory and anti-tumor activities. The unique combination of functional groups in this compound makes it a promising candidate for further exploration in these areas.
From a synthetic perspective, the preparation of this compound involves a series of carefully controlled reactions to ensure the formation of the desired product. The synthesis typically begins with the preparation of intermediate compounds that are then subjected to coupling reactions or cyclization processes to form the thiadiazole ring system. The use of potassium as a counterion in this compound suggests that it may be involved in ion-exchange processes or serve as a stabilizing agent during synthesis.
In terms of physical properties, this compound is expected to exhibit moderate solubility in polar solvents due to the presence of both hydrophilic and hydrophobic groups within its structure. Its melting point and boiling point would depend on the specific substituents present on the thiadiazole ring and their respective contributions to intermolecular forces.
One area where this compound has shown particular promise is in its application as a precursor for more complex molecules. For example, researchers have explored its use as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. The ability to modify the substituents on the thiadiazole ring provides chemists with a versatile platform for designing molecules with tailored properties.
Recent advancements in computational chemistry have also enabled researchers to gain deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have been used to predict its stability under various conditions and to identify potential reaction pathways for its transformation into other compounds.
In conclusion, potassium 4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2
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